molecular formula C8H6ClNO2 B13830794 N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide

Cat. No.: B13830794
M. Wt: 183.59 g/mol
InChI Key: HCBLXIBNCBQRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide is a cyclohexadienone-based acetamide derivative characterized by a conjugated dienone system and a chloro substituent at the 2-position. The compound’s core structure—a fused acetamide group with an oxocyclohexadienylidene backbone—suggests reactivity patterns similar to those of its analogs, including tautomerism, electrophilic substitution, and biological activity modulation .

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide

InChI

InChI=1S/C8H6ClNO2/c1-5(11)10-8-6(9)3-2-4-7(8)12/h2-4H,1H3

InChI Key

HCBLXIBNCBQRGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C(=O)C=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide typically involves the reaction of chlorosulfanylbenzenes with benzene-1,4-diamines. This reaction is carried out in pyridine at low temperatures (around 0°C) to form the desired product . The reaction conditions are crucial to ensure the formation of the correct isomer and to maximize yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid is commonly used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide involves its interaction with biological molecules. The compound can undergo redox reactions, affecting the redox state of cells and leading to cytotoxic effects . It can also inhibit the growth of certain fungi and bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, applications, and properties of N-(2-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)acetamide and its analogs:

Compound Name (IUPAC) Molecular Formula Key Substituents/Modifications Primary Applications Biological/Chemical Properties
This compound (hypothetical) C₈H₇ClNO₂ 2-chloro, 6-oxocyclohexadienylidene Unknown (potential pharmaceuticals) Likely exhibits tautomerism, electrophilic reactivity
QC-1801 : N-[5-chloro-3-[4-(diethylamino)-2-methylanilino]-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]acetamide C₁₉H₂₃ClN₃O₂ Diethylamino, methyl, chloro, anilino Pharmaceutical R&D (drug candidates) High purity (>99%), potent bioactivity, used in novel drug synthesis
Disperse Yellow G : N-{4-[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazino]phenyl}acetamide C₁₅H₁₅N₃O₂ Hydrazino linker, methylphenyl Textile dye (azo dye class) Solubility in organic solvents, photostability
Benzothiazole derivatives (e.g., N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide) C₁₆H₁₅ClN₂O₂ Benzothiazole ring, ethoxy, chlorophenyl Patent applications (unspecified) Enhanced thermal stability, ligand properties
Tetrahydrocarbazole acetamides (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) C₂₁H₂₀ClN₂O₂ Carbazole core, chloro substituent Neurological/antimicrobial research High affinity for CNS targets, spectral stability

Key Findings from Comparative Analysis

Pharmaceutical Potential
  • QC-1801: Distinguished by its diethylamino and methyl substituents, this compound is optimized for drug discovery due to enhanced solubility and receptor-binding capabilities. Market demand is driven by its role in synthesizing novel therapeutics .
  • Tetrahydrocarbazole derivatives : These exhibit neuroactive or antimicrobial properties, attributed to the carbazole moiety’s planar aromatic system, which facilitates DNA intercalation or enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.